molecular formula C11H16N2O B13221693 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one

3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13221693
M. Wt: 192.26 g/mol
InChI Key: MDEGJLNIDZKEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common reagents include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as opioid receptors . The compound’s structure allows it to bind to these receptors, potentially mimicking the effects of endogenous opioid ligands. The pathways involved include receptor binding and subsequent signal transduction processes that lead to the desired biological effects.

Comparison with Similar Compounds

3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one can be compared with other dihydropyrazinone derivatives, such as:

The uniqueness of this compound lies in its specific cyclohexyl and methyl substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclohexyl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H16N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14)

InChI Key

MDEGJLNIDZKEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2CCCCC2

Origin of Product

United States

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